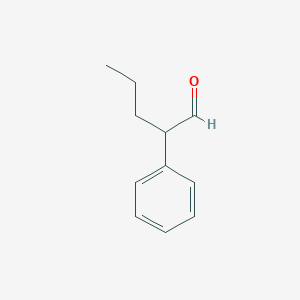

2-Phenylpentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXIZFIUMREAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 2-Phenylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-phenylpentanal (CAS No: 21765-78-6), a synthetic odorant with applications in various industries.[1] The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting available quantitative information in structured tables and outlining comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that while some experimental data is accessible, complete, open-access datasets for all spectroscopic techniques remain limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.66 | s | - | Aldehydic proton (-CHO) |

| 7.39-7.29 | m | - | Aromatic protons (3H, meta and para) |

| 7.19 | d | 7.7 | Aromatic protons (2H, ortho) |

| 3.50 | t | 7.2 | Benzylic proton (-CH(Ph)CHO) |

| ~1.9-1.7 | m | - | Methylene protons (-CH₂CH₂CH₃) |

| ~1.4-1.2 | m | - | Methylene protons (-CH₂CH₃) |

| ~0.9 | t | - | Methyl protons (-CH₃) |

Note: Data sourced from supplementary information of a research publication. The exact chemical shifts and coupling constants for the aliphatic chain protons were not explicitly provided and are estimated based on typical values.

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

Specific experimental IR absorption peaks for this compound are not detailed in the available search results. However, characteristic absorption bands can be predicted based on its functional groups:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (aldehyde) | 1740-1720 |

| C=C (aromatic) | 1600-1450 |

Mass Spectrometry (MS)

While a full experimental mass spectrum with fragmentation patterns is not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. The molecule has a molecular weight of 162.23 g/mol .[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.11174 |

| [M+Na]⁺ | 185.09368 |

| [M-H]⁻ | 161.09718 |

| [M+NH₄]⁺ | 180.13828 |

| [M]⁺ | 162.10391 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

Spectral Width: A typical spectral width of 0-12 ppm is used to cover the entire proton chemical shift range.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0-220 ppm is typically used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

The data is collected over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injector: A split/splitless injector is used, typically in split mode to avoid overloading the column.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: A scan range of m/z 40-400 is typically used to detect the molecular ion and common fragments.

-

Ion Source Temperature: Maintained at approximately 230°C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for obtaining and processing NMR, IR, and MS data.

References

An In-Depth Technical Guide on 2-Phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 2-phenylpentanal, a chemical compound of interest in various scientific domains. It details the fundamental chemical identifiers, including the CAS number and IUPAC name, and summarizes its key physicochemical properties. While comprehensive experimental protocols and detailed biological pathway analyses for this compound are not extensively documented in publicly accessible literature, this guide furnishes the available data and offers a foundational understanding of this compound for research and development purposes.

Chemical Identity and Properties

This compound is an organic compound classified as an aldehyde. Its chemical structure consists of a pentanal chain with a phenyl group substituted at the second carbon position.

Chemical Identifiers

A clear identification of this compound is crucial for accurate research and documentation. The standard chemical identifiers are provided in the table below.

| Identifier | Value | Citation |

| CAS Number | 21765-78-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Canonical SMILES | CCCC(C=O)C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 | [1] |

| InChIKey | UIXIZFIUMREAFZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Citation |

| Molecular Weight | 162.23 g/mol | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 162.104465066 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 125 | [1] |

Experimental Protocols

A common approach for the synthesis of such compounds involves a crossed-aldol condensation reaction. For instance, the synthesis of 2-phenylbutanal (B1594068) is achieved through a base-catalyzed condensation of benzaldehyde (B42025) and propanal, followed by selective hydrogenation.[3] This two-step process first forms an α,β-unsaturated aldehyde intermediate, which is then reduced to the final saturated aldehyde.[3] While this provides a potential synthetic strategy, the specific reaction conditions, catalysts, and purification methods would require optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data regarding the specific biological activities, mechanism of action, and associated signaling pathways for this compound. Research into the biological effects of this compound appears to be limited.

For context, a related compound, 2-phenylpropenal, has been investigated as a reactive metabolite of the drug felbamate, where it is proposed to be involved in idiosyncratic drug reactions by potentially stimulating an immune response.[4] This highlights a potential area of investigation for this compound, namely its metabolic fate and potential for bioactivation to reactive species. However, it must be emphasized that this is speculative and not based on direct evidence for this compound.

Due to the absence of specific information on the biological interactions of this compound, no signaling pathway or experimental workflow diagrams can be provided at this time.

Conclusion and Future Directions

This compound is a well-defined chemical entity with established identifiers and computed physicochemical properties. However, there is a notable gap in the scientific literature concerning its synthesis, experimental applications, and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any new research in this area has the potential to be highly impactful.

Future research efforts could focus on:

-

Developing and optimizing a robust synthetic protocol for this compound.

-

Screening for biological activity across a range of assays to identify potential therapeutic applications or toxicological concerns.

-

Investigating its metabolic profile to understand its biotransformation and potential for the formation of reactive metabolites.

As new research emerges, this technical guide will be updated to reflect the expanding knowledge base for this compound.

References

- 1. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-phenylpentanal | C12H16O | CID 53820947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-phenylpentanal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-phenylpentanal (CAS No. 21765-78-6), with a focus on its boiling point and density. Due to a scarcity of experimentally determined data in peer-reviewed literature, this guide presents high-quality computed properties and outlines detailed experimental protocols for their empirical determination. Additionally, a plausible synthetic workflow is visualized to provide context for its formation.

Core Physical Properties

Quantitative data for the physical properties of this compound is primarily available from computational models. These predicted values serve as valuable estimates for experimental design and computational studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Boiling Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Computed XLogP3 | 2.8 | PubChem[1] |

| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Note: The boiling point and density values are conspicuously absent from readily available experimental literature. The provided data is based on computational predictions and should be confirmed via empirical measurement.

Experimental Protocols

The following sections detail standardized laboratory procedures for the precise measurement of the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination on a microscale is the Thiele tube method.

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

-

Apparatus Assembly: The test tube is securely attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the bottom of the test tube.

-

Thiele Tube Setup: The Thiele tube is filled with mineral oil to a level just above the side arm. The thermometer and sample assembly are then inserted into the Thiele tube, ensuring the sample is immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Observation: Heating is continued until a steady and continuous stream of bubbles is observed. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid will begin to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It can be accurately determined using a pycnometer or, more simply, with a calibrated volumetric flask and a precision balance.

Materials:

-

This compound sample

-

Volumetric flask (e.g., 5 mL or 10 mL, Class A) with stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Pipette

-

Thermometer

-

Distilled water

-

Acetone

Procedure:

-

Pycnometer Calibration: The clean and dry volumetric flask with its stopper is weighed on the analytical balance. This mass is recorded as m₁.

-

Sample Measurement: The volumetric flask is carefully filled with this compound up to the calibration mark. The stopper is inserted, and any excess liquid on the neck of the flask is carefully wiped away. The flask is then reweighed, and the mass is recorded as m₂. The temperature of the sample is also recorded.

-

Cleaning: The flask is emptied and thoroughly cleaned with a suitable solvent (e.g., acetone) and dried.

-

Water Measurement: The clean, dry flask is filled with distilled water up to the calibration mark, stoppered, and weighed. This mass is recorded as m₃. The temperature of the water is recorded.

-

Calculation: The density of this compound is calculated using the following formula:

Density of this compound = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the measured temperature

The density of water at various temperatures is readily available in standard chemical reference tables.

Synthetic Pathway Visualization

A plausible synthetic route to this compound can be conceptualized through a crossed-aldol condensation (Claisen-Schmidt condensation) followed by a selective hydrogenation. This common organic chemistry reaction sequence is a robust method for forming carbon-carbon bonds.

Caption: A logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Phenylpentanal in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-phenylpentanal, an aldehyde with potential applications in various chemical syntheses. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a framework for determining the solubility of this compound in common organic solvents. It outlines the theoretical principles governing its solubility, presents a structured table for data acquisition, and details a robust experimental protocol for solubility determination. Furthermore, a logical workflow for these experimental procedures is provided in a visual format.

Introduction: Predicted Solubility Profile

This compound (C₁₁H₁₄O) is an organic compound featuring a phenyl group and a pentanal chain. Its molecular structure, containing a polar carbonyl group (-CHO) and a nonpolar phenylalkyl chain, suggests a versatile solubility profile. Based on the chemical principle of "like dissolves like," this compound is expected to be soluble in a wide range of common organic solvents.[1][2]

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane (B109758) are likely to be effective in dissolving this compound due to dipole-dipole interactions with the carbonyl group.

-

Polar Protic Solvents: Alcohols like methanol (B129727) and ethanol (B145695) are also expected to be good solvents, capable of hydrogen bonding with the carbonyl oxygen.

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether should readily dissolve this compound, primarily through van der Waals forces acting on the large nonpolar hydrocarbon portion of the molecule.

While aldehydes with shorter carbon chains exhibit some water solubility, the long alkyl chain and the phenyl group in this compound significantly increase its hydrophobicity, leading to predicted low solubility in water.[1][3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. To facilitate future research and development, the following table is provided as a template for systematically recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | C₆H₁₄ | 0.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Acetone | (CH₃)₂CO | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Methanol | CH₃OH | 5.1 | |||

| Water | H₂O | 10.2 |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated, and the mass of the remaining this compound can be determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using an appropriate analytical technique (UV-Vis, HPLC, or GC) to determine the concentration.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.

-

3.3. Quality Control

-

Perform experiments in triplicate to ensure reproducibility.

-

Run a blank (pure solvent) to zero the analytical instrument.

-

The pH of the suspension should be verified at the beginning and end of the experiment, especially for protic solvents.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

The Elusive Presence of 2-Phenylpentanal in the Plant Kingdom: A Technical Review

A comprehensive review of scientific literature reveals a significant lack of evidence for the natural occurrence of 2-phenylpentanal in plant species. This compound, a fragrant aldehyde with floral and green notes, is widely recognized and utilized as a synthetic aroma chemical in the fragrance industry. Despite extensive research into the volatile organic compounds (VOCs) of countless plant species, this compound has not been identified as a naturally occurring constituent.

This technical guide addresses the current state of knowledge regarding this compound in the context of natural products. It is intended for researchers, scientists, and drug development professionals who are investigating novel plant-derived compounds.

Quantitative Data: An Absence of Evidence

A thorough search of chemical databases and scientific literature did not yield any quantitative data on the presence of this compound in any plant matrix. Studies detailing the chemical composition of plant essential oils and volatiles do not list this compound as a component. This absence of data strongly suggests that if it does exist in plants, its concentration is below the detection limits of modern analytical techniques, or it is an exceptionally rare compound that has not yet been discovered in nature.

Experimental Protocols: A Focus on Synthesis and Quality Control

The experimental protocols found in the literature predominantly focus on the chemical synthesis of this compound and its quality control for industrial applications. Methodologies for its extraction and quantification from natural sources are absent due to its lack of identification in plants. The primary synthetic route involves the aldol (B89426) condensation of benzaldehyde (B42025) with pentanal, followed by dehydration and selective hydrogenation.

Biosynthetic Pathways: A Theoretical Consideration

Given the absence of this compound in plants, there are no established biosynthetic pathways for its formation. However, one could speculate on a potential, though unconfirmed, pathway based on known biochemical reactions in plants. This hypothetical pathway is not supported by any experimental evidence.

A speculative pathway could potentially involve the extension of a phenylpropanoid precursor, such as cinnamaldehyde, through a series of enzymatic reactions analogous to fatty acid synthesis, followed by reduction.

Hypothetical Biosynthetic Pathway of this compound

Figure 1. A hypothetical and unconfirmed biosynthetic pathway for this compound in plants.

Conclusion

Introduction

2-Phenylpentanal and its derivatives represent a class of organic compounds with a core structure featuring a phenyl group attached to the second carbon of a pentanal chain. This structural motif offers a versatile scaffold for chemical modification, leading to a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. While research directly focused on this compound derivatives is emerging, the broader family of α-substituted phenylacetaldehydes and related phenylpropanoids has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound and Related Compounds

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key computed properties for this compound and several of its derivatives. These properties, such as molecular weight, logP (a measure of lipophilicity), and polar surface area, are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| This compound | C₁₁H₁₄O | 162.23 | 2.8 | 17.1 |

| 2-Methyl-2-phenylpentanal | C₁₂H₁₆O | 176.25 | 3.1 | 17.1 |

| 2-Methyl-3-phenylpropionaldehyde | C₁₀H₁₂O | 148.20 | 2.2 | 17.1 |

| (E)-2-Phenylpent-2-enal | C₁₁H₁₂O | 160.21 | 2.6 | 17.1 |

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its unsaturated analog, 2-phenyl-2-pentenal (B1364180), is the aldol (B89426) condensation reaction. This powerful carbon-carbon bond-forming reaction typically involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound.

General Experimental Protocol: Aldol Condensation for the Synthesis of 2-Phenyl-2-pentenal

This protocol describes a general method for the synthesis of 2-phenyl-2-pentenal, a common derivative, through the condensation of benzaldehyde (B42025) and pentanal.

Materials:

-

Benzaldehyde

-

Pentanal

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v in water)

-

Ethanol (95%)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add pentanal (1.0-1.2 equivalents).

-

Base Catalysis: Slowly add the sodium hydroxide solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-phenyl-2-pentenal can be purified by column chromatography on silica (B1680970) gel.

Potential Biological Activities and Evaluation

While specific biological data for many this compound derivatives are limited in the public domain, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications. The following sections outline potential biological activities and provide general protocols for their evaluation.

Anticancer Activity

Derivatives of related structures, such as p-alkylaminophenols, have demonstrated antiproliferative activity against various cancer cell lines.[1] The cytotoxic potential of novel this compound derivatives can be assessed using in vitro cell viability assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[2]

Antimicrobial Activity

Substituted phenylacetamides and other aromatic compounds have shown promise as antimicrobial agents.[3] The antimicrobial efficacy of this compound derivatives can be determined against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microplates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[3]

Neuroprotective Effects

Phenolic compounds and derivatives of L-phenylalanine have been investigated for their neuroprotective properties, suggesting that this compound derivatives may also offer therapeutic potential for neurodegenerative diseases.[4][5][6]

A general workflow to investigate the neuroprotective effects of this compound derivatives would involve in vitro cell-based models of neurotoxicity followed by in vivo studies in animal models of neurodegenerative diseases.

Caption: Workflow for evaluating the neuroprotective effects of this compound derivatives.

Signaling Pathways

While specific signaling pathways modulated by this compound derivatives have not been extensively studied, related phenolic compounds are known to exert their neuroprotective effects through various mechanisms. These include the modulation of pathways involved in inflammation, oxidative stress, and cell survival.

Caption: Potential signaling pathways modulated by neuroprotective compounds.

This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Based on the biological activities of structurally related molecules, these derivatives warrant investigation for their potential anticancer, antimicrobial, and neuroprotective properties. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to synthesize and evaluate novel this compound derivatives. Further research, including quantitative structure-activity relationship (QSAR) studies and the elucidation of specific molecular targets and signaling pathways, will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

- 1. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylpentanal from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-phenylpentanal, a valuable intermediate in organic synthesis, starting from benzaldehyde (B42025). The protocol is a two-step process involving a base-catalyzed aldol (B89426) condensation followed by a selective catalytic hydrogenation.

Overall Synthesis Pathway

The synthesis of this compound is achieved through two sequential reactions:

-

Step 1: Aldol Condensation: Benzaldehyde is reacted with pentanal in the presence of a base to yield the α,β-unsaturated aldehyde, 2-phenyl-2-pentenal (B1364180). In this reaction, benzaldehyde serves as the electrophile as it lacks α-hydrogens and cannot form an enolate, thus preventing self-condensation.

-

Step 2: Selective Catalytic Hydrogenation: The carbon-carbon double bond in 2-phenyl-2-pentenal is selectively reduced to afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 25°C | Refractive Index at 20°C |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 | 1.546 |

| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.810 | 1.394 |

| 2-Phenyl-2-pentenal | C₁₁H₁₂O | 160.21 | 124-126 at 14 mmHg[1][2] | 1.005 - 1.015[3] | 1.545 - 1.553[3] |

| This compound | C₁₁H₁₄O | 162.23[4] | Not available | Not available | Not available |

Table 2: Expected Spectroscopic Data

| Compound | ¹H NMR | ¹³C NMR |

| 2-Phenyl-2-pentenal | Aldehyde proton (CHO): ~δ 9.5-10.0 ppm; Vinyl and Aromatic protons: ~δ 6.0-7.5 ppm; Methylene protons (-CH₂-): Upfield region; Methyl protons (-CH₃): Upfield region.[1] | Carbonyl carbon (C=O): ~δ 190-200 ppm; Aromatic and vinyl carbons (C=C): ~δ 120-150 ppm; Aliphatic carbons (-CH₂-, -CH₃): Upfield region.[1] |

| This compound | Aldehyde proton (CHO): ~δ 9.6 ppm; Aromatic protons: ~δ 7.2-7.4 ppm; Methine proton (-CH-): ~δ 3.5 ppm; Methylene and methyl protons: Upfield region. | Carbonyl carbon (C=O): ~δ 204 ppm; Aromatic carbons: ~δ 127-140 ppm; Methine carbon (-CH-): ~δ 59 ppm; Aliphatic carbons: Upfield region. |

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-2-pentenal via Aldol Condensation

This protocol details the base-catalyzed aldol condensation of benzaldehyde and pentanal.

Materials:

-

Benzaldehyde

-

Pentanal

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water, then add ethanol.

-

Addition of Reactants: To the stirred basic solution, add benzaldehyde (1.0 eq). Subsequently, add pentanal (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Further Purification: The crude 2-phenyl-2-pentenal can be further purified by vacuum distillation.

Part 2: Synthesis of this compound via Selective Catalytic Hydrogenation

This protocol describes the selective reduction of the carbon-carbon double bond of 2-phenyl-2-pentenal.

Materials:

-

2-Phenyl-2-pentenal

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Reaction flask (e.g., round-bottom flask or Parr bottle)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 2-phenyl-2-pentenal (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a hydrogen atmosphere, for instance, by using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales at a controlled pressure (typically 1-4 atm).[5]

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the hydrogenation can be monitored by TLC or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Workflow for the synthesis of this compound from benzaldehyde.

References

- 1. 2-Phenyl-2-pentenal | 3491-63-2 | Benchchem [benchchem.com]

- 2. 2-PHENYL-2-PENTENAL CAS#: 3491-63-2 [amp.chemicalbook.com]

- 3. 2-phenyl-2-pentenal, 3491-63-2 [thegoodscentscompany.com]

- 4. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes and Protocols for the Synthesis of 2-Phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This document provides detailed application notes and protocols for the synthesis of 2-phenylpentanal, a valuable building block in the development of novel therapeutics and other fine chemicals. The synthesis is approached via a two-step sequence: the initial Grignard reaction to form 2-phenylpentan-1-ol, followed by a mild oxidation to yield the target aldehyde. This method provides a reliable route to this compound, and the protocols are designed to be adaptable for related structures.

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] In this protocol, we will detail two viable Grignard routes to the intermediate alcohol, 2-phenylpentan-1-ol: the reaction of phenylmagnesium bromide with pentanal, and the reaction of propylmagnesium bromide with benzaldehyde (B42025). Following the synthesis of the alcohol, a selective oxidation protocol is provided to afford this compound.

Reaction Scheme

The overall synthetic pathway involves two key transformations:

-

Grignard Reaction: Formation of 2-phenylpentan-1-ol.

-

Oxidation: Conversion of 2-phenylpentan-1-ol to this compound.

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | - | - |

| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.81 |

| Propylmagnesium Bromide | C₃H₇MgBr | 147.3 | - | - |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 |

| 2-Phenylpentan-1-ol | C₁₁H₁₆O | 164.24 | 246-248 | 0.978 |

| This compound | C₁₁H₁₄O | 162.23 | 235-237 | 0.987 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (d, 1H, CHO), 7.20-7.40 (m, 5H, Ar-H), 3.55 (t, 1H, CH-CHO), 1.80-2.00 (m, 2H, CH₂), 1.25-1.45 (m, 2H, CH₂), 0.88 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.5 (CHO), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 58.5 (CH-CHO), 34.0 (CH₂), 20.5 (CH₂), 14.0 (CH₃) |

| IR (neat, cm⁻¹) | 3060 (Ar C-H), 2960, 2870 (Aliphatic C-H), 2720 (Aldehydic C-H), 1725 (C=O), 1600, 1495 (Ar C=C) |

| Mass Spec (EI, m/z) | 162 (M+), 133, 105, 91, 77 |

Experimental Protocols

Part 1: Synthesis of 2-Phenylpentan-1-ol via Grignard Reaction

This protocol details the synthesis of the intermediate alcohol. Researchers should select the appropriate starting materials based on availability and experimental setup.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Pentanal or Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol 1A: Phenylmagnesium Bromide with Pentanal

-

Preparation of Grignard Reagent:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings (1.2 equiv.) in the three-necked flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, add a solution of bromobenzene (1.1 equiv.) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.[2]

-

Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pentanal:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of pentanal (1.0 equiv.) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield crude 2-phenylpentan-1-ol.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Protocol 1B: Propylmagnesium Bromide with Benzaldehyde

This protocol is analogous to 1A, with the substitution of 1-bromopropane for bromobenzene and benzaldehyde for pentanal.

Caption: Experimental workflow for the Grignard synthesis.

Part 2: Oxidation of 2-Phenylpentan-1-ol to this compound

This protocol utilizes pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent suitable for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Materials:

-

2-Phenylpentan-1-ol (from Part 1)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica gel

-

Celatom® or Florisil®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equiv.) in anhydrous DCM.

-

To this suspension, add a solution of 2-phenylpentan-1-ol (1.0 equiv.) in anhydrous DCM dropwise with vigorous stirring.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celatom®/Florisil® to remove the chromium salts.

-

Wash the plug with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

-

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Phenylpentanal Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of 2-phenylpentanal, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. Three distinct and effective methodologies are presented:

-

Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Phenyl-1-butene: A highly atom-economical approach that directly introduces the chiral aldehyde functionality.

-

Organocatalytic Asymmetric α-Alkylation of Propanal: A metal-free method utilizing a chiral amine catalyst to stereoselectively introduce the benzyl (B1604629) group.

-

Asymmetric Hydrogenation of 2-Phenyl-2-pentenal: A two-step route involving the synthesis of an α,β-unsaturated aldehyde precursor followed by enantioselective reduction.

These protocols are designed to provide researchers with the necessary information to select and implement the most suitable method for their specific needs, considering factors such as substrate availability, desired enantiopurity, and experimental setup.

Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Phenyl-1-butene

This method offers a direct and efficient route to chiral this compound from the corresponding olefin, 1-phenyl-1-butene. The use of a chiral rhodium complex allows for high enantioselectivity in the formation of the branched aldehyde product.

Quantitative Data Summary

The following table summarizes representative data for the rhodium-catalyzed asymmetric hydroformylation of substrates analogous to 1-phenyl-1-butene.

| Entry | Substrate | Chiral Ligand | Catalyst Precursor | Yield (%) | ee (%) | Reference |

| 1 | (E/Z)-1-Phenylpropene | (R,S)-BINAPHOS | [Rh(acac)(CO)₂] | >95 | 92 (R) | [1] |

| 2 | Styrene | Chiral Diphosphite | [Rh(acac)(CO)₂] | 99 | 94 (S) | [2] |

| 3 | 1,1-Diphenylethylene | (R,R)-MeO-BIBOP | Rh(CO)₂(acac) | 73 | 99 (S) | [3][4] |

| 4 | α-Alkyl Acrylate | (R,R)-BenzP* | [Rh(CO)₂(acac)] | 83-94 | >95 | [5] |

Experimental Protocol

Materials:

-

1-Phenyl-1-butene

-

[Rh(acac)(CO)₂] (Rhodium(I) dicarbonyl acetylacetonate)

-

Chiral phosphine (B1218219) ligand (e.g., (R,S)-BINAPHOS)

-

Toluene (B28343) (anhydrous, degassed)

-

Syngas (CO/H₂, 1:1 mixture)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(acac)(CO)₂] (0.005 mmol, 1 mol%) and the chiral phosphine ligand (e.g., (R,S)-BINAPHOS, 0.01 mmol, 2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To a high-pressure autoclave, add 1-phenyl-1-butene (0.5 mmol, 1 equiv.). The prepared catalyst solution is then transferred to the autoclave via cannula under a positive pressure of inert gas.

-

Hydroformylation: The autoclave is sealed and purged with syngas (CO/H₂ 1:1) three to four times. The reactor is then pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C). The reaction mixture is stirred vigorously for the specified time (typically 12-24 hours).

-

Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound.

-

Characterization: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Logical Workflow

Organocatalytic Asymmetric α-Alkylation of Propanal

This approach utilizes a chiral secondary amine catalyst to facilitate the enantioselective α-alkylation of propanal with benzyl bromide. This metal-free method is attractive for its operational simplicity and environmentally benign nature.

Quantitative Data Summary

The following table presents data for the organocatalytic asymmetric α-alkylation of aldehydes with benzylic halides.

| Entry | Aldehyde | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Propionaldehyde | 4-(Bromomethyl)pyridine | Imidazolidinone | 82 | 93 | [1][6] |

| 2 | Butanal | 2,4-Dinitrobenzyl bromide | Chiral secondary amine | >95 | 95 | [7] |

| 3 | 2-Phenylpropionaldehyde | Benzhydryl bromide | Primary aminothiourea | 85 | 96 | [8] |

| 4 | Various aldehydes | Electron-deficient benzyl bromides | Imidazolidinone + Photocatalyst | 70-95 | 90-98 | [6][9] |

Experimental Protocol

Materials:

-

Propanal

-

Benzyl bromide

-

Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt)

-

Iridium photocatalyst (e.g., fac-[Ir(ppy)₃])

-

2,6-Lutidine

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Visible light source (e.g., household fluorescent lamp)

-

Schlenk tube or vial with a magnetic stir bar

Procedure:

-

Reaction Setup: In a Schlenk tube, the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%) and the iridium photocatalyst (0.001 mmol, 1 mol%) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Reagent Addition: Anhydrous DMSO (1.0 mL) is added, followed by propanal (0.5 mmol, 5 equiv.), 2,6-lutidine (0.12 mmol, 1.2 equiv.), and benzyl bromide (0.1 mmol, 1 equiv.).

-

Reaction: The reaction mixture is stirred at room temperature under visible light irradiation for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Characterization: The yield of the purified this compound is determined. The enantiomeric excess is measured by chiral HPLC or GC analysis.

Catalytic Cycle

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective α-benzylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification of 2-Phenylpentanal by Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of 2-phenylpentanal from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes the use of Thin-Layer Chromatography (TLC) for the rapid development of an optimal mobile phase, followed by a step-by-step guide to column packing, sample loading, elution, and fraction analysis. This protocol is designed for researchers in organic synthesis and drug development to achieve high purity of this compound, a key intermediate in various chemical syntheses.

Introduction

This compound is an aldehyde derivative that can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. The purity of such intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This protocol details the use of silica (B1680970) gel flash column chromatography, a rapid and efficient method for purifying moderate quantities of this compound.

Principle of Separation

Normal-phase chromatography separates compounds based on their polarity.[2] The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent or a mixture of solvents.[2] Compounds in the mixture are introduced onto the column and move down at different rates depending on their affinity for the stationary phase. Non-polar compounds have a lower affinity for the polar silica gel and elute faster with the mobile phase. More polar compounds interact more strongly with the silica gel, resulting in slower elution.[2] By carefully selecting the mobile phase composition, this compound can be effectively separated from less polar and more polar impurities.

Physicochemical Properties of this compound

Understanding the properties of the target compound is crucial for developing a purification strategy. The following data is computationally derived.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 21765-78-6 | [3] |

Experimental Protocol

This protocol is divided into three main stages: TLC analysis to determine the optimal solvent system, the column chromatography procedure, and post-purification analysis.

Materials and Reagents

| Material / Reagent | Specification | Purpose |

| Crude this compound | Reaction Mixture | Sample to be purified |

| Silica Gel | 230-400 mesh (for flash chromatography) | Stationary Phase[4] |

| n-Hexane | HPLC Grade | Mobile Phase (Non-polar component)[5] |

| Ethyl Acetate (B1210297) | HPLC Grade | Mobile Phase (Polar component)[5] |

| Triethylamine (B128534) | Reagent Grade | Mobile Phase additive (optional, to deactivate silica)[5] |

| Methylene (B1212753) Chloride | HPLC Grade | Solvent for sample loading |

| TLC Plates | Silica gel 60 F₂₅₄ | Reaction monitoring and fraction analysis[6] |

| Glass Chromatography Column | Appropriate size for scale | Apparatus |

| Collection Tubes | Test tubes or vials | Fraction Collection |

| Capillary Tubes | Glass | TLC Spotting[7] |

Stage 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

TLC is a rapid method to determine the ideal mobile phase composition for column chromatography.[6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and achieves good separation from its nearest impurities.[6]

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like methylene chloride (approx. 1% concentration).[6]

-

TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[7]

-

Spotting: Use a capillary tube to apply a small spot of the prepared sample onto the baseline.[7]

-

Development: Prepare a TLC chamber with a small amount of the chosen solvent system (e.g., Hexane:Ethyl Acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[6] Cover the chamber.

-

Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp (if UV active) or by staining (e.g., potassium permanganate (B83412) stain).

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8]

-

Optimization: Adjust the solvent system polarity until the target Rf and separation are achieved. Increasing the proportion of ethyl acetate will increase the polarity and lower the Rf values.

| Trial Solvent System (Hexane:Ethyl Acetate, v/v) | Expected Observation | Action |

| 95:5 | All spots remain at the baseline (low Rf). | Increase polarity (more ethyl acetate). |

| 90:10 | Target compound Rf ≈ 0.3, good separation. | Optimal System. Proceed to column. |

| 80:20 | Target compound Rf > 0.6 (too high). | Decrease polarity (less ethyl acetate). |

Note on Aldehyde Stability: Aldehydes can sometimes streak or decompose on acidic silica gel. If streaking is observed on the TLC plate, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help neutralize the silica and improve the separation.[5]

Stage 2: Flash Column Chromatography Purification

Procedure:

-

Column Preparation:

-

Securely clamp a glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.[9]

-

Add a small layer (approx. 1 cm) of sand over the plug.[9]

-

Prepare a slurry of silica gel in the chosen non-polar solvent (n-hexane).[4]

-

Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing and remove air bubbles.[4]

-

Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[9]

-

Add another small layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methylene chloride).

-

Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica.[11]

-

Carefully add this powder to the top of the prepared column.[11]

-

-

Elution and Fraction Collection:

-

Carefully add the optimized mobile phase (eluent) to the top of the column.

-

Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 5 cm/minute is typical for flash chromatography).[10]

-

Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube) as soon as the elution starts.[10]

-

Stage 3: Post-Purification Analysis

Procedure:

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Spot every few fractions on a single TLC plate for easy comparison.[12]

-

Combining Fractions: Combine the fractions that contain only the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Final Analysis: Assess the purity of the final product using analytical techniques such as GC-MS, HPLC, or NMR spectroscopy. Determine the final yield.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Caption: Workflow for purification by normal-phase column chromatography.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Streaking on TLC/Column | Compound is too concentrated; Compound is degrading on silica. | Spot a more dilute sample on TLC; Add 0.1-1% triethylamine to the mobile phase to neutralize the silica gel.[5] |

| Poor Separation | Mobile phase is too polar or not polar enough. | Re-optimize the mobile phase using TLC. Try a shallower solvent gradient if isocratic elution fails. |

| Cracked Silica Bed | Column was allowed to run dry; Packing was not uniform. | Ensure the solvent level never drops below the top of the silica bed. Repack the column carefully. |

| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |

References

- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]

- 2. Khan Academy [khanacademy.org]

- 3. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chromatography [chem.rochester.edu]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-Phenylpentanal as a Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpentanal is a synthetic fragrance ingredient valued for its unique aromatic profile. As with all fragrance materials, a thorough understanding of its chemical properties, olfactory characteristics, and safety profile is essential for its responsible use in consumer products and for professionals in research and development. These application notes provide a summary of available data and detailed protocols for the evaluation of this compound and other fragrance ingredients.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a fragrance ingredient is fundamental to its application and safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| Synonyms | Phenyl valeraldehyde | PubChem[1] |

| CAS Number | 21765-78-6 | Biosynth[2] |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Odor Profile | Strong, sweet, vanilla-like | Biosynth[2] |

Olfactory Properties and Characterization

The perceived scent of a fragrance ingredient is the primary reason for its use. The olfactory properties of this compound are characterized by a sweet, vanilla-like aroma.[2] The mechanism of odor perception involves the binding of odorant molecules to olfactory receptors in the nasal epithelium, initiating a signal transduction cascade.

Olfactory Signal Transduction Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a signaling cascade, as depicted in the diagram below.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to identify the specific compounds in a mixture that are responsible for its overall odor.

Objective: To separate and identify the odorous components of a fragrance mixture containing this compound.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

-

Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

-

Helium or hydrogen as carrier gas.

-

Sample of fragrance oil containing this compound.

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The GC oven temperature is programmed to increase over time to elute a wide range of compounds.

-

Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the separated compounds, while the trained panelist sniffs the effluent from the olfactometry port.

-

Odor Assessment: The panelist records the time at which an odor is detected, its intensity, and provides a description of the odor.

-

Data Analysis: The olfactometry data is correlated with the FID chromatogram to identify the peaks corresponding to the detected odors.

Safety Assessment

The safety of fragrance ingredients is paramount. The following sections outline the known hazards of this compound and the experimental protocols used to assess the safety of fragrance materials.

Hazard Identification

Based on GHS classifications, this compound has the following hazards:

| Hazard | GHS Classification | Source |

| Skin Irritation | Category 2 (Causes skin irritation) | PubChem[1] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | PubChem[1] |

| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | PubChem[1] |

Experimental Protocols for Safety Assessment

A tiered approach is often used for the safety assessment of fragrance ingredients, starting with in vitro methods to minimize animal testing.

Objective: To assess the skin irritation potential of this compound.

Principle: This test uses a three-dimensional human epidermis model that mimics the top layers of human skin. The test chemical is applied to the tissue surface, and cell viability is measured to determine irritation potential.

Procedure:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Test Chemical Application: A small amount of this compound is applied directly to the surface of the tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the tissues are washed, and cell viability is assessed using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

-

Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[3]

Objective: To assess the eye irritation potential of this compound.

Principle: This method uses a reconstructed human cornea-like epithelium model. The test chemical is applied to the tissue, and cell viability is measured to identify substances that are not classified as eye irritants.[4]

Procedure:

-

Tissue Culture: Reconstructed human cornea-like epithelium tissues are cultured.

-

Test Chemical Application: this compound is applied to the surface of the corneal tissue.

-

Incubation: Tissues are incubated for a specified time.

-

Viability Assessment: Cell viability is determined using the MTT assay.

-

Classification: Test materials resulting in a relative tissue viability of greater than 60% are considered not to require classification for eye irritation.[5]

A combination of non-animal tests is used to assess the skin sensitization potential of a substance by addressing key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

-

Direct Peptide Reactivity Assay (DPRA) (OECD 442C): This in chemico assay evaluates the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of a sensitizer (B1316253) to skin proteins (the first key event in the AOP).[6]

-

KeratinoSens™ (OECD 442D): This in vitro assay uses a human keratinocyte cell line to assess the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, a key event in keratinocyte activation by sensitizers (the second key event).[7]

-

human Cell Line Activation Test (h-CLAT) (OECD 442E): This in vitro assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) to assess the activation of dendritic cells, a critical step in the induction of an immune response (the third key event).[8]

Objective: To confirm the absence of skin sensitization potential of a fragrance ingredient at a specific concentration in a human population.[9]

Principle: The test involves repeated application of the fragrance ingredient to the skin of human volunteers under controlled conditions to assess both irritation and the potential to induce allergic contact dermatitis.

Procedure:

-

Induction Phase:

-